molecular formula C15H17BClNO2 B6267279 6-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline CAS No. 1627721-90-7

6-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline

Cat. No.: B6267279
CAS No.: 1627721-90-7
M. Wt: 289.6
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Description

6-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline is an organoboron compound that features a quinoline core substituted with a chloro group and a boronate ester. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline typically involves the borylation of 6-chloroquinoline. One common method is the palladium-catalyzed cross-coupling reaction known as the Suzuki-Miyaura coupling. This reaction involves the coupling of 6-chloroquinoline with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain high efficiency and minimize by-products. The use of automated systems allows for precise control over reaction parameters, ensuring reproducibility and scalability.

Chemical Reactions Analysis

Types of Reactions

6-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline undergoes various types of chemical reactions, including:

    Oxidation: The boronate ester can be oxidized to form the corresponding boronic acid.

    Reduction: The chloro group can be reduced to a hydrogen atom.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate in an aqueous medium.

    Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: this compound-2-boronic acid.

    Reduction: 6-hydroquinoline-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl).

    Substitution: 6-substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

6-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules through cross-coupling reactions.

    Biology: Investigated for its potential as a fluorescent probe due to its quinoline core.

    Medicine: Explored for its potential as an anticancer agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism by which 6-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline exerts its effects involves its interaction with molecular targets such as enzymes and receptors The boronate ester moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition studies

Comparison with Similar Compounds

Similar Compounds

    4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene: Similar boronate ester functionality but with a benzene core.

    4-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene: Similar structure but with a thiophene core.

Uniqueness

6-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline is unique due to its combination of a quinoline core and a boronate ester, which imparts distinct reactivity and potential biological activity. The presence of the chloro group further enhances its versatility in synthetic applications.

Properties

CAS No.

1627721-90-7

Molecular Formula

C15H17BClNO2

Molecular Weight

289.6

Purity

95

Origin of Product

United States

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